molecular formula C22H26N2O4 B2793468 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 905680-21-9

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2793468
CAS No.: 905680-21-9
M. Wt: 382.46
InChI Key: QMKMADARKHWMKP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Coupling with the Dimethylphenyl Group: The final step involves coupling the intermediate with 3,4-dimethylphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)ethanamide
  • 2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O4C_{23}H_{29}N_{3}O_{4}, and it features a pyrrolidine ring substituted with dimethoxy and dimethyl phenyl groups. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures can exhibit diverse biological activities including:

  • Antioxidant Activity : Compounds with methoxy and dimethyl substitutions often demonstrate significant antioxidant properties, potentially mitigating oxidative stress in cells. This is relevant for neurodegenerative diseases where oxidative damage plays a critical role .
  • Antimicrobial Activity : Similar derivatives have shown varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups can enhance membrane permeability, leading to increased antibacterial activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cell lines. For example, studies involving human colon fibroblast cells have demonstrated that certain derivatives can protect against DNA damage induced by carcinogens . The protective effect is attributed to the modulation of oxidative stress pathways.

In Vivo Studies

Toxicity evaluations in animal models (e.g., zebrafish) have been performed to assess the safety profile of the compound. Results indicate that at lower concentrations, the compound does not exhibit significant toxicity; however, higher doses resulted in observable necrotic changes in tissues .

Case Studies

  • Zebrafish Model : A study observed behavioral changes and mortality rates in adult zebrafish exposed to varying concentrations of the compound. Lower concentrations led to minimal adverse effects, while higher doses resulted in increased mortality and signs of distress .
  • Cellular Protection : In a study focusing on human colon fibroblasts, pretreatment with related compounds showed reduced DNA strand breaks when exposed to harmful agents like 4-nitroquinoline 1-oxide (4NQO). This suggests a protective mechanism that warrants further investigation into its chemopreventive properties .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AntioxidantBK3C231Reduced oxidative stress
AntimicrobialVarious derivativesEffective against E. coli, S. aureus
Cytoprotective2-oxoethylidene Indolin-2-oneProtection against DNA damage
ToxicityRAJI in zebrafishDose-dependent toxicity

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14-5-7-18(9-15(14)2)24-13-17(12-22(24)26)23-21(25)11-16-6-8-19(27-3)20(10-16)28-4/h5-10,17H,11-13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMADARKHWMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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